Methylisopropylamiloride is classified under the broader category of potassium-sparing diuretics. It is structurally related to amiloride, which is commonly used in clinical settings to treat hypertension and heart failure. The compound's ability to inhibit sodium reabsorption in the kidneys makes it a valuable agent in managing fluid balance and blood pressure.
The synthesis of methylisopropylamiloride typically involves multi-step organic reactions. A common approach includes:
These reactions require careful control of temperature and reaction time to optimize yield and purity.
Methylisopropylamiloride has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 232.28 g/mol.
The structural representation can be illustrated using chemical drawing software, showcasing bond angles and functional group placements critical for its activity.
Methylisopropylamiloride participates in several chemical reactions, primarily involving its interaction with biological targets:
These reactions are essential for understanding how methylisopropylamiloride exerts its physiological effects.
The mechanism of action for methylisopropylamiloride involves:
Quantitative studies have demonstrated that even low concentrations of methylisopropylamiloride can significantly alter sodium transport dynamics across epithelial tissues.
These properties are vital for determining the formulation and delivery methods for therapeutic use.
Methylisopropylamiloride has several notable applications in scientific research:
Methylisopropylamiloride (5-(N-Methyl-N-isobutyl)amiloride; MIA) is a chemically modified derivative of the potassium-sparing diuretic amiloride. Its molecular structure is characterized by a pyrazine-carbonyl-guanidine core substituted with chlorine and amino groups at positions 6 and 3,5 respectively, and critical modifications at the 5-position nitrogen where methyl and isobutyl groups replace hydrogen atoms [9]. This substitution pattern confers enhanced lipophilicity and target specificity compared to the parent compound amiloride. The systematic IUPAC name is 3,5-diamino-N-carbamimidoyl-6-chloro-N-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide, with the molecular formula C₁₁H₁₈ClN₇O and a molecular weight of 299.76 g/mol [9]. MIA typically presents as a powder with a melting point of 200-201°C and demonstrates solubility in methanol (approximately 10 mg/mL) but limited aqueous solubility [9].
Table 1: Structural Characteristics of Methylisopropylamiloride
Property | Specification |
---|---|
Molecular Formula | C₁₁H₁₈ClN₇O |
Molecular Weight | 299.76 g/mol |
CAS Registry Number | 96861-65-3 |
Key Functional Groups | Chloropyrazine, guanidine, methylisobutyl amine |
Solubility Characteristics | Soluble in organic solvents (e.g., methanol) |
Melting Point | 200-201°C |
Pharmacologically, Methylisopropylamiloride is classified as a selective sodium-hydrogen exchanger (NHE) inhibitor. Unlike amiloride, which exhibits activity at epithelial sodium channels (ENaC) and NHE isoforms, MIA demonstrates enhanced selectivity for NHE isoforms, particularly NHE-1, due to its hydrophobic substitutions that optimize binding to the exchanger's inhibitory site [8] [9]. This specificity positions it as a valuable research tool rather than a therapeutic agent.
The development of Methylisopropylamiloride originated from systematic structure-activity relationship (SAR) studies conducted on amiloride in the 1980s. Amiloride (3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide) was first developed in 1967 as a potassium-sparing diuretic targeting ENaC channels [1] [4]. Researchers seeking isoform-specific NHE inhibitors synthesized analogs with bulky hydrophobic substituents at the 5-position guanidine nitrogen to enhance membrane permeability and target affinity [8]. This led to the creation of multiple analogs, including:
Table 2: Evolution of Key Amiloride-Derived NHE Inhibitors
Compound | Substituents | Primary Target | Research Applications |
---|---|---|---|
Amiloride | H (unsubstituted) | ENaC, NHE | Diuresis, hypertension management |
5-(N-Methyl-N-isobutyl)amiloride | Methyl, isobutyl | NHE-1 | Cellular pH regulation, cancer studies |
5-(N-Ethyl-N-isopropyl)amiloride | Ethyl, isopropyl | NHE-1/NHE-7 | Cancer stem cell inhibition |
5-(N,N-Dimethyl)amiloride | Dimethyl | NHE-1 | Ion transport studies |
Methylisopropylamiloride emerged as a pivotal analog due to its potent inhibition of NHE-1 (IC₅₀ ≈ 0.1–1.0 μM) and ability to penetrate cellular membranes [8] [9]. Commercial availability of these compounds for research purposes (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) accelerated investigations into cellular pH regulation and disease mechanisms [8] [10]. The structural evolution from amiloride to MIA exemplifies rational drug design aimed at optimizing pharmacological specificity.
Methylisopropylamiloride functions as a potent and competitive inhibitor of sodium-hydrogen exchangers, transmembrane proteins regulating intracellular pH (pHi) and sodium homeostasis. These exchangers counter acidification by extruding H⁺ ions in exchange for extracellular Na⁺. MIA primarily targets NHE-1, the ubiquitous isoform present in plasma membranes, but also shows activity against other isoforms like NHE-7 in intracellular compartments [6] [9]. Its mechanism involves binding to the extracellular ion translocation site of NHE-1, thereby disrupting ion exchange kinetics.
The inhibition process exhibits rapid kinetics, with MIA binding altering the exchanger’s conformational dynamics and reducing its sensitivity to intracellular H⁺. This action suppresses pHi recovery following acidification, as demonstrated in endothelial cells and neurons [2] [7]. The hydrophobic methylisobutyl moiety enhances membrane partitioning, allowing MIA to reach inhibitory concentrations more effectively than amiloride. Research indicates that MIA’s inhibition is reversible and concentration-dependent, with maximal efficacy observed at micromolar concentrations (typically 5–20 μM) [9].
Methylisopropylamiloride’s role extends beyond basic ion transport blockade. By disrupting NHE activity, it:
Table 3: Biological Impact of NHE Inhibition by Methylisopropylamiloride
Cellular Process | Effect of MIA | Functional Outcome |
---|---|---|
Intracellular pH Recovery | Delayed alkalinization post-acidification | Disrupted metabolic enzyme activity |
NF-κB Activation | Suppressed IκB degradation and nuclear translocation | Reduced IL-8 and MCP-1 production |
Cell Cycle Progression | G1/S phase arrest | Inhibition of cancer cell proliferation |
Regulatory Volume Increase | Impaired Na⁺/H⁺ exchange during hypertonicity | Enhanced susceptibility to osmotic stress |
These mechanistic insights underscore Methylisopropylamiloride’s utility as a pharmacological probe for dissecting pH-dependent physiological and pathological processes.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7